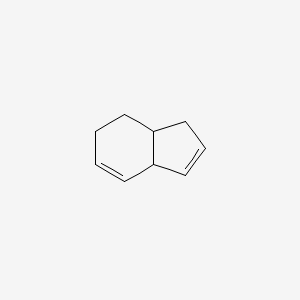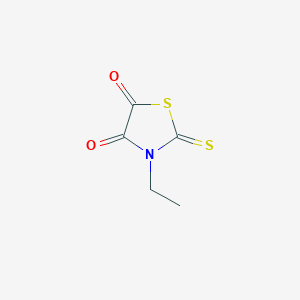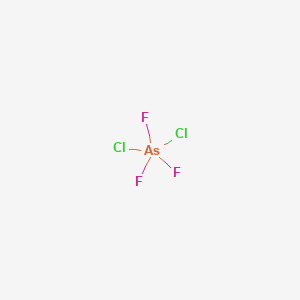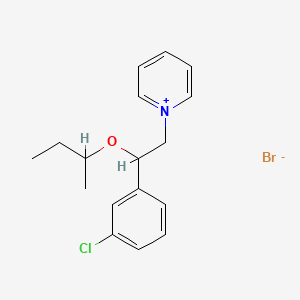
1-(beta-sec-Butoxy-m-chlorophenethyl)pyridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(beta-sec-Butoxy-m-chlorophenethyl)pyridinium bromide is a chemical compound with the molecular formula C17H21ClNO.Br and a molecular weight of 370.75 . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-(beta-sec-Butoxy-m-chlorophenethyl)pyridinium bromide typically involves the quaternization of pyridine with an appropriate alkylating agent. The reaction conditions often include the use of solvents such as acetonitrile or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the pyridinium salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(beta-sec-Butoxy-m-chlorophenethyl)pyridinium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-(beta-sec-Butoxy-m-chlorophenethyl)pyridinium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium salts.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-(beta-sec-Butoxy-m-chlorophenethyl)pyridinium bromide involves its interaction with specific molecular targets. As a cholinesterase inhibitor, it binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels at synaptic junctions, enhancing cholinergic transmission . The compound’s effects on other molecular pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1-(beta-sec-Butoxy-m-chlorophenethyl)pyridinium bromide can be compared with other pyridinium salts, such as:
- 1-methylpyridinium bromide
- 1-ethylpyridinium bromide
- 1-butylpyridinium bromide
These compounds share similar structural features but differ in their alkyl substituents, which can influence their chemical properties and applications.
Eigenschaften
CAS-Nummer |
21270-21-3 |
|---|---|
Molekularformel |
C17H21BrClNO |
Molekulargewicht |
370.7 g/mol |
IUPAC-Name |
1-[2-butan-2-yloxy-2-(3-chlorophenyl)ethyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C17H21ClNO.BrH/c1-3-14(2)20-17(13-19-10-5-4-6-11-19)15-8-7-9-16(18)12-15;/h4-12,14,17H,3,13H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JAVQXUPBJVGIQF-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(C)OC(C[N+]1=CC=CC=C1)C2=CC(=CC=C2)Cl.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


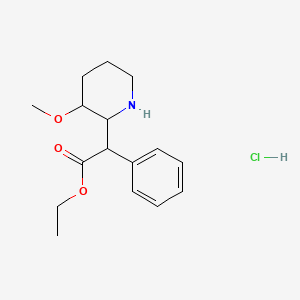

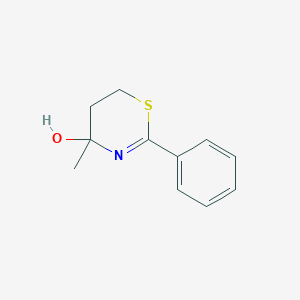
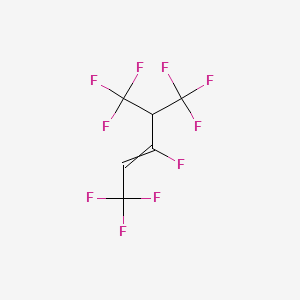
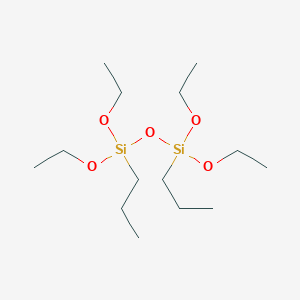
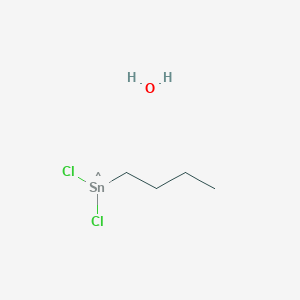
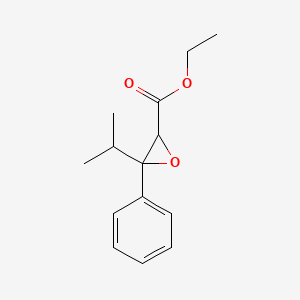
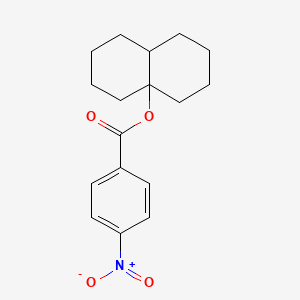
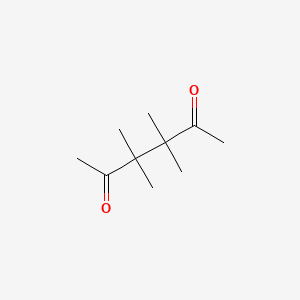
![1-[1-(4-Chlorophenyl)cyclohexyl]piperidine](/img/structure/B14712558.png)

